molecular formula C10H10BrNO2S B13940536 2-Bromo-5-(isopropylsulfonyl)benzonitrile

2-Bromo-5-(isopropylsulfonyl)benzonitrile

Cat. No.: B13940536
M. Wt: 288.16 g/mol
InChI Key: VNIYNNJICRNMLN-UHFFFAOYSA-N
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Description

2-Bromo-5-(isopropylsulfonyl)benzonitrile is an organic compound that belongs to the benzonitrile family It is characterized by the presence of a bromine atom at the 2-position, an isopropylsulfonyl group at the 5-position, and a nitrile group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopropylsulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-(isopropylsulfonyl)benzonitrile using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(isopropylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

    Oxidation and Reduction: The isopropylsulfonyl group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Boronic acids or esters, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Buchwald-Hartwig Amination: Amines, palladium catalysts, and bases like cesium carbonate in solvents like dioxane or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 2-phenyl-5-(isopropylsulfonyl)benzonitrile.

Scientific Research Applications

2-Bromo-5-(isopropylsulfonyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and organic electronic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(isopropylsulfonyl)benzonitrile depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In pharmaceuticals, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzonitrile: Lacks the isopropylsulfonyl group, making it less versatile in certain reactions.

    5-Bromo-2-fluorobenzonitrile: Contains a fluorine atom instead of the isopropylsulfonyl group, leading to different reactivity and applications.

Uniqueness

2-Bromo-5-(isopropylsulfonyl)benzonitrile is unique due to the presence of both the bromine atom and the isopropylsulfonyl group, which confer distinct reactivity and enable a wide range of chemical transformations. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H10BrNO2S

Molecular Weight

288.16 g/mol

IUPAC Name

2-bromo-5-propan-2-ylsulfonylbenzonitrile

InChI

InChI=1S/C10H10BrNO2S/c1-7(2)15(13,14)9-3-4-10(11)8(5-9)6-12/h3-5,7H,1-2H3

InChI Key

VNIYNNJICRNMLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C#N

Origin of Product

United States

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